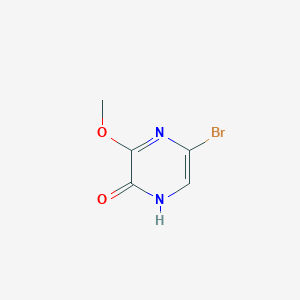

5-Bromo-3-methoxypyrazin-2(1H)-one

Description

Significance of Pyrazinone Scaffolds in Organic Synthesis and Chemical Diversity

Pyrazinone scaffolds are fundamental building blocks in organic synthesis due to their inherent chemical properties and the multiple sites available for functionalization. rsc.org Chemists utilize these structures to create large collections of diverse molecules, which is a crucial aspect of drug discovery and materials science. The synthesis of pyrazinones can be achieved through various methods, often starting from acyclic precursors like α-amino acid derivatives, which allows for the introduction of a wide range of substituents. rsc.orgnih.gov The ability to construct the pyrazinone ring from readily available starting materials makes it an attractive target for synthetic chemists. rsc.orgnih.gov

Overview of Halogenated and Alkoxylated Pyrazinone Derivatives in Contemporary Chemical Literature

The introduction of halogen atoms (such as bromine) and alkoxy groups (such as methoxy) onto the pyrazinone core significantly expands its synthetic utility. Halogenated pyrazinones are particularly valuable as they can participate in a variety of cross-coupling reactions, allowing for the formation of carbon-carbon and carbon-heteroatom bonds. This has been demonstrated in the synthesis of complex heterocyclic systems.

Alkoxylated pyrazinones, on the other hand, can influence the electronic properties of the molecule and provide handles for further chemical transformations. The combination of both a halogen and an alkoxy group on the same pyrazinone ring, as seen in 5-Bromo-3-methoxypyrazin-2(1H)-one, creates a multifunctional scaffold with distinct reactive sites.

Rationale for Focused Research on this compound as a Key Synthetic Intermediate and Research Target

The compound this compound has garnered attention as a key synthetic intermediate due to its unique combination of functional groups. The bromine atom at the 5-position serves as a versatile handle for introducing a wide range of substituents via cross-coupling reactions. The methoxy (B1213986) group at the 3-position can modulate the reactivity of the pyrazinone ring and can also be a site for chemical modification. This dual functionality makes it a valuable precursor for the synthesis of more complex and highly substituted pyrazinone derivatives. Research into this compound is driven by the need for efficient synthetic routes to novel molecules with potential applications in medicinal chemistry and materials science.

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-3-methoxy-1H-pyrazin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5BrN2O2/c1-10-5-4(9)7-2-3(6)8-5/h2H,1H3,(H,7,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNGCWSJPQXPILY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=CNC1=O)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Transformation Pathways of 5 Bromo 3 Methoxypyrazin 2 1h One

Reactivity of the Bromine Atom at C-5

The bromine atom at the C-5 position is a key site for functionalization, primarily through substitution and coupling reactions.

Nucleophilic aromatic substitution (SNA) is a fundamental reaction pathway for aryl halides. In this type of reaction, a nucleophile displaces the halide from the aromatic ring. For these reactions to proceed, the aromatic ring typically needs to be electron-deficient, a condition that is often met in heterocyclic compounds like pyrazinones. youtube.commasterorganicchemistry.commasterorganicchemistry.com The presence of electron-withdrawing groups on the ring enhances its electrophilicity and facilitates the attack by a nucleophile. youtube.commasterorganicchemistry.com The reaction generally proceeds through a two-step addition-elimination mechanism, involving a negatively charged intermediate known as a Meisenheimer complex. youtube.com

While specific studies on the nucleophilic aromatic substitution of 5-Bromo-3-methoxypyrazin-2(1H)-one are not extensively detailed in the provided search results, the general principles of SNA on similar heterocyclic systems suggest its feasibility. For instance, studies on 5-bromo-1,2,3-triazines demonstrate their ability to undergo SNA reactions with phenols. nih.govresearchgate.net This suggests that this compound could potentially react with various nucleophiles, such as amines, alkoxides, and thiolates, to yield a range of substituted pyrazinone derivatives. The reaction conditions would likely involve a suitable solvent and may be facilitated by the use of a base.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. youtube.com The bromine atom at the C-5 position of this compound makes it an ideal substrate for these transformations.

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organohalide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.orgyoutube.com It is a versatile method for creating C-C bonds and is widely used in the synthesis of biaryls, polyolefins, and styrenes. wikipedia.orgresearchgate.net The general mechanism involves three key steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation with the organoboron species, and reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.orgyoutube.com The reactivity of the halide in the oxidative addition step generally follows the order I > OTf > Br > Cl. libretexts.org Given that aryl bromides are common starting materials for these reactions, this compound is expected to be a suitable substrate for Suzuki-Miyaura coupling. illinois.edu This would allow for the introduction of a wide range of aryl, heteroaryl, or alkyl groups at the C-5 position.

Buchwald-Hartwig Amination: This reaction enables the formation of C-N bonds by coupling an aryl halide with an amine in the presence of a palladium catalyst, a suitable ligand, and a base. wikipedia.orgorganic-chemistry.org This method has largely replaced harsher traditional methods for synthesizing aryl amines. wikipedia.org The catalytic cycle is similar to that of other palladium-catalyzed cross-coupling reactions, involving oxidative addition, amine coordination and deprotonation, and reductive elimination. wikipedia.org The choice of ligand is crucial for the success of the reaction, with various generations of phosphine (B1218219) ligands developed to expand the scope and efficiency of the transformation. wikipedia.orgnih.gov The amination of unprotected heterocyclic bromides, such as bromoimidazoles and bromopyrazoles, has been successfully demonstrated, suggesting that this compound could undergo similar reactions with a variety of primary and secondary amines. nih.gov

Table 1: Examples of Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Type | Coupling Partners | Catalyst System | Product Type |

|---|---|---|---|

| Suzuki-Miyaura | Aryl/heteroaryl boronic acid | Pd catalyst, base | 5-Aryl/heteroaryl-3-methoxypyrazin-2(1H)-one |

| Buchwald-Hartwig | Primary/secondary amine | Pd catalyst, ligand, base | 5-Amino-3-methoxypyrazin-2(1H)-one derivatives |

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic and heteroaromatic rings. wikipedia.orgorganic-chemistry.org This method involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent, to form an aryllithium intermediate. wikipedia.orgbaranlab.org This intermediate can then be trapped by a variety of electrophiles to introduce a new substituent. wikipedia.org

In the context of this compound, the methoxy (B1213986) group and the nitrogen atom of the pyrazinone ring could potentially act as directing groups. wikipedia.orgharvard.edu However, the primary site of reactivity would likely be influenced by the relative directing ability of these groups and the electronic properties of the ring. The amide functionality within the pyrazinone ring is a potent directing group, often stronger than a methoxy group. harvard.edu Therefore, deprotonation would be expected to occur at the C-6 position, which is ortho to the ring nitrogen. The resulting lithiated species could then react with various electrophiles, such as aldehydes, ketones, alkyl halides, or silyl (B83357) chlorides, to introduce a functional group at this position. baranlab.orguwindsor.ca This two-step sequence provides a versatile route to disubstituted pyrazinone derivatives.

Reactivity of the Methoxy Group at C-3

The methoxy group at the C-3 position also plays a significant role in the chemical reactivity of the molecule, both as a potential site for transformation and as a modulator of the ring's electronic properties.

The methoxy group can potentially be cleaved to form the corresponding hydroxypyrazinone. This demethylation can be achieved through various methods, including treatment with strong acids or Lewis acids. Oxidative demethylation is another possibility, as seen in biological systems where enzymes like the FTO protein can demethylate methylated nucleobases. nih.govnih.gov The resulting 5-bromo-3-hydroxypyrazin-2(1H)-one would exist in tautomeric equilibrium with its corresponding diketo form. The formation of the hydroxypyrazinone could significantly alter the molecule's biological activity and chemical properties.

The methoxy group exerts a significant influence on the electron density and reactivity of the pyrazinone ring through a combination of resonance and inductive effects. stackexchange.comvaia.com

Resonance Effect: The oxygen atom of the methoxy group possesses lone pairs of electrons that can be delocalized into the aromatic ring through resonance. stackexchange.comvaia.com This electron-donating resonance effect increases the electron density at the ortho and para positions relative to the methoxy group. vaia.com

Inductive Effect: Due to the high electronegativity of the oxygen atom, the methoxy group also exerts an electron-withdrawing inductive effect, pulling electron density away from the ring through the sigma bond. stackexchange.comvaia.com

Table 2: Summary of Reactivity

| Position | Functional Group | Key Reactions | Role in Reactivity |

|---|---|---|---|

| C-5 | Bromine | Nucleophilic Aromatic Substitution, Palladium-Catalyzed Cross-Coupling | Halogen leaving group for substitution and coupling reactions |

| C-3 | Methoxy | Demethylation | Potential for conversion to a hydroxyl group |

| Ring | Pyrazinone Core | Directed Ortho-Metalation | Directs functionalization at adjacent positions |

| C-3 | Methoxy | - | Modulates electron density and ring reactivity |

Reactivity of the Pyrazinone Ring System

The reactivity of this compound is governed by the unique arrangement of its functional groups: a bromine atom, a methoxy group, and a lactam (cyclic amide) function within a six-membered aromatic-like ring containing two nitrogen atoms. This structure imparts a rich and varied chemical character to the molecule.

Electrophilic Aromatic Substitution (Theoretical Considerations)

Electrophilic aromatic substitution (SEAr) on the pyrazinone ring is a theoretically complex process. Pyrazine (B50134) and related nitrogen-containing heterocycles are generally deactivated towards electrophilic attack compared to benzene, a consequence of the high electronegativity of the nitrogen atoms which reduces the electron density of the ring. wikipedia.orgresearchgate.net The presence of the carbonyl group in the pyrazinone ring further withdraws electron density, increasing this deactivation.

However, the substituents on the ring—bromo, methoxy, and the N-H group of the lactam—exert their own electronic effects that influence the rate and regioselectivity of the reaction.

Methoxy Group (-OCH₃): This is a strong activating group due to its +M (mesomeric) effect, donating electron density to the ring through resonance. It is an ortho-, para-director.

Bromo Group (-Br): Halogens are deactivating due to their -I (inductive) effect but are ortho-, para-directing because of their +M effect.

Lactam Functionality: The nitrogen atom of the lactam can donate its lone pair into the ring (+M effect), acting as an activating group.

Table 1: Theoretical Regioselectivity in Electrophilic Aromatic Substitution

| Position | Predicted Reactivity | Rationale |

| C-6 | Most Favorable | Activated by the +M effects of the adjacent N1-H and the C3-methoxy group. It is the only unsubstituted carbon atom on the ring. |

| C-5 | Unfavorable | Already substituted with a bromine atom. Ipso-substitution is possible but generally less common. |

Cycloaddition Reactions of the Azadiene System

The pyrazinone ring can be viewed as a conjugated azadiene system, making it a potential candidate for cycloaddition reactions, such as the Diels-Alder reaction. rsc.org Azadienes can react with various dienophiles, including electron-rich and electron-deficient alkenes. nih.govcapes.gov.br

Depending on the electronic nature of the reaction partner, the pyrazinone can act as either the diene or, less commonly, the dienophile.

Normal Electron-Demand Diels-Alder: The pyrazinone, being an electron-deficient diene system (due to the ring nitrogens and carbonyl group), would be expected to react readily with electron-rich alkenes (e.g., enamines, enol ethers).

Inverse Electron-Demand Diels-Alder: In this scenario, the pyrazinone would act as the dienophile, reacting with an electron-rich diene. This is less likely given the inherent diene character of the ring.

These cycloaddition reactions provide a powerful pathway for constructing more complex polycyclic heterocyclic systems from the pyrazinone scaffold. The reaction of 2-azadienes with electron-poor olefins has been shown to lead to pyridine (B92270) derivatives. nih.gov

Tautomerism and Isomerization Pathways of Pyrazinones

Tautomerism, the interconversion of structural isomers through the migration of a proton, is a key characteristic of pyrazinones. wikipedia.org For this compound, the primary tautomeric relationship is the lactam-lactim equilibrium.

Lactam Form: this compound, the amide tautomer.

Lactim Form: 5-Bromo-2-hydroxy-3-methoxypyrazine, the iminol tautomer.

The lactam form generally predominates in most heterocyclic systems. However, the equilibrium can be influenced by factors such as solvent polarity, temperature, and pH. wikipedia.org In nonpolar solvents, molecules may exist as hydrogen-bonded dimers, while polar solvents can favor monomeric species. mdpi.com This tautomerism is crucial as the different forms may exhibit distinct reactivity. For instance, the lactim form possesses a hydroxyl group, which can undergo reactions typical of phenols or enols.

Another possible, though less favored, tautomerism is the keto-enol type involving the ring, which would disrupt the conjugated system. youtube.com

Table 2: Potential Tautomeric Forms

| Tautomer Name | Structure | Key Features |

| This compound (Lactam) | Amide | Generally the more stable form. |

| 5-Bromo-2-hydroxy-3-methoxypyrazine (Lactim) | Iminol | Possesses an acidic hydroxyl group. |

Stability and Degradation Pathways under Various Chemical Conditions

The stability of this compound is contingent on the chemical environment. Several functional groups present in the molecule represent potential sites for degradation or transformation under specific conditions.

Hydrolysis: The lactam (cyclic amide) and methoxy (enol ether-like) functionalities are susceptible to hydrolysis under strongly acidic or basic conditions. Acid-catalyzed hydrolysis would involve protonation of the carbonyl oxygen or methoxy oxygen, followed by nucleophilic attack by water. Base-catalyzed hydrolysis would proceed via nucleophilic attack of hydroxide (B78521) on the carbonyl carbon.

Nucleophilic Aromatic Substitution (SNAr): The C-Br bond at an electron-poor pyrazine ring is a potential site for nucleophilic substitution. Strong nucleophiles could displace the bromide ion. The electron-withdrawing nature of the pyrazinone ring would facilitate this type of reaction.

Reductive Dehalogenation: The carbon-bromine bond can be cleaved under reductive conditions, for example, using catalytic hydrogenation, to replace the bromine atom with a hydrogen atom.

Cross-Coupling Reactions: The bromo substituent makes the molecule an excellent substrate for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). While used synthetically, these conditions can be considered a transformation pathway. Efficient palladium-catalyzed cross-coupling methods have been developed for other bromo-azines, demonstrating the reactivity of the C-Br bond. researchgate.netresearchgate.netuzh.ch

Table 3: Potential Stability and Degradation Pathways

| Condition | Potential Pathway | Resulting Transformation |

| Strong Acid (e.g., HCl, H₂SO₄) | Hydrolysis | Cleavage of the amide bond and/or ether linkage. |

| Strong Base (e.g., NaOH) | Hydrolysis | Ring-opening via cleavage of the amide bond. |

| Strong Nucleophiles (e.g., NaOMe) | Nucleophilic Aromatic Substitution | Replacement of the bromo group with the nucleophile. |

| Catalytic Hydrogenation (e.g., H₂, Pd/C) | Reductive Dehalogenation | Replacement of the bromo group with hydrogen. |

| Organometallic Reagents / Pd Catalyst | Cross-Coupling Reaction | Formation of a new carbon-carbon or carbon-heteroatom bond at the C-5 position. researchgate.net |

Advanced Derivatization Strategies Utilizing 5 Bromo 3 Methoxypyrazin 2 1h One

Design and Synthesis of Novel Pyrazinone Derivatives

The inherent reactivity of the pyrazinone core in 5-Bromo-3-methoxypyrazin-2(1H)-one allows for a range of chemical transformations. These modifications can be strategically directed to specific positions on the heterocyclic ring, enabling the systematic exploration of chemical space and the generation of derivatives with diverse functionalities.

Modifications at the Bromo-Substituted Position (C-5)

The bromine atom at the C-5 position of this compound serves as a versatile handle for a variety of cross-coupling reactions, facilitating the introduction of a wide array of substituents. wikipedia.orgwikipedia.org These transformations are fundamental to creating structural diversity and are often pivotal in the synthesis of complex molecular targets.

Palladium-catalyzed cross-coupling reactions are particularly effective for modifying the C-5 position. The Suzuki-Miyaura coupling, for instance, enables the formation of carbon-carbon bonds by reacting the bromo-pyrazinone with various organoboron compounds, such as boronic acids or esters. wikipedia.orglibretexts.org This reaction is known for its mild conditions and tolerance of a broad range of functional groups. libretexts.org Similarly, the Sonogashira coupling allows for the introduction of alkyne moieties through the reaction with terminal alkynes, catalyzed by a palladium-copper system. wikipedia.orglibretexts.org This method is instrumental in the synthesis of conjugated enynes and arylalkynes under gentle conditions. libretexts.org

The Buchwald-Hartwig amination is another powerful palladium-catalyzed reaction that facilitates the formation of carbon-nitrogen bonds. wikipedia.orgnumberanalytics.com This reaction allows for the coupling of the bromo-pyrazinone with a wide variety of primary and secondary amines, a transformation that is often challenging to achieve through traditional methods. numberanalytics.com The development of specialized ligands has significantly expanded the scope of this reaction, enabling the use of even challenging substrates like ammonia (B1221849) equivalents. wikipedia.org

The reactivity of aryl halides in these cross-coupling reactions generally follows the trend I > Br > Cl, making the 5-bromo substituent an ideal reactive site for these transformations. wikipedia.orgnrochemistry.com

Table 1: Palladium-Catalyzed Cross-Coupling Reactions at the C-5 Position

| Reaction Name | Coupling Partner | Bond Formed | Key Features |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Organoboron compounds (e.g., boronic acids) | C-C | Mild conditions, broad functional group tolerance. wikipedia.orglibretexts.org |

| Sonogashira Coupling | Terminal alkynes | C-C (sp2-sp) | Forms conjugated enynes and arylalkynes. wikipedia.orglibretexts.org |

| Buchwald-Hartwig Amination | Primary or secondary amines | C-N | Enables synthesis of aryl amines. wikipedia.orgnumberanalytics.com |

| Stille Coupling | Organotin compounds | C-C | Versatile for various carbon-based fragments. nih.gov |

| Heck Coupling | Alkenes | C-C | Forms substituted alkenes. |

Modifications at the Methoxy-Substituted Position (C-3)

The methoxy (B1213986) group at the C-3 position of the pyrazinone ring offers another site for derivatization, primarily through nucleophilic substitution reactions. While generally less reactive than the C-5 bromo position, the C-3 methoxy group can be displaced by strong nucleophiles under appropriate conditions. This allows for the introduction of a different set of functional groups, further expanding the accessible chemical space.

Nucleophilic aromatic substitution (SNAr) reactions at this position can be facilitated by the electron-withdrawing nature of the pyrazinone ring system. Common nucleophiles used in these reactions include alkoxides, thiolates, and amines. The reaction conditions, such as temperature and the choice of solvent and base, are critical for achieving successful substitution. For instance, the displacement of a methoxy group by an amine can lead to the formation of aminopyrazinone derivatives.

Multi-Component Reactions (MCRs) Incorporating the Pyrazinone Scaffold

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product containing substantial portions of all the reactants, offer a powerful and efficient approach to generating molecular complexity. wikipedia.org The this compound scaffold can be strategically incorporated into MCRs to rapidly build complex heterocyclic systems.

For instance, the reactive sites on the pyrazinone can participate in cascade reactions. A derivative of the pyrazinone, following an initial modification, could possess a newly introduced functional group that is poised to react with other components in the reaction mixture. One can envision a scenario where a Suzuki coupling at the C-5 position introduces a boronic acid moiety, which could then participate in a subsequent Petasis or other MCR. While specific examples directly involving this compound in well-known named MCRs like the Ugi or Passerini reactions are not extensively documented, the principle of using its functional handles to engage in such reaction cascades holds significant potential for library synthesis. wikipedia.org The development of novel MCRs that directly utilize the unique reactivity of this pyrazinone building block is an active area of research.

Solid-Phase Organic Synthesis (SPOS) Applications

Solid-phase organic synthesis (SPOS) is a powerful technique for the high-throughput synthesis of compound libraries. The this compound scaffold is amenable to SPOS strategies, where it can be attached to a solid support, typically a polymeric resin. This immobilization allows for the use of excess reagents and simplified purification, as unreacted reagents and byproducts can be washed away from the resin-bound product.

The pyrazinone can be anchored to the resin through a suitable functional group, which could be introduced at either the N-1 position or through modification of the methoxy group. Once attached to the solid support, the bromo group at the C-5 position is readily available for a variety of derivatization reactions, such as the palladium-catalyzed cross-couplings discussed earlier. After the desired sequence of reactions on the solid phase, the final product can be cleaved from the resin to yield the purified pyrazinone derivative. This approach is highly efficient for generating large libraries of related compounds for screening purposes, for example, in drug discovery programs.

Regioselective Functionalization and Synthetic Control

Achieving regioselective functionalization is a cornerstone of modern organic synthesis, and the distinct reactivity of the different positions on the this compound ring provides an excellent platform for exercising synthetic control. The significant difference in reactivity between the C-5 bromo position and the C-3 methoxy position allows for sequential and site-selective modifications.

Typically, the more reactive C-5 bromo position is addressed first, utilizing the wide range of available cross-coupling reactions. wikipedia.org Following this initial derivatization, the less reactive C-3 methoxy group can be targeted for substitution under more forcing conditions. This stepwise approach allows for the controlled and predictable synthesis of di-substituted pyrazinones with specific substitution patterns.

Spectroscopic and Structural Characterization in Chemical Research Contexts

Advanced Spectroscopic Techniques for Structural Elucidation (e.g., 2D NMR, High-Resolution Mass Spectrometry)

Detailed experimental data from advanced spectroscopic techniques for 5-Bromo-3-methoxypyrazin-2(1H)-one is not extensively available in publicly accessible literature. However, the application of these techniques would be crucial for its unambiguous structural confirmation.

Two-Dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is a powerful method for determining the connectivity of atoms within a molecule. wikipedia.org Techniques such as COSY (Correlation Spectroscopy) would reveal proton-proton couplings, while HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) would establish correlations between protons and carbon atoms, confirming the pyrazinone ring structure and the positions of the bromo and methoxy (B1213986) substituents.

High-Resolution Mass Spectrometry (HRMS) would be employed to determine the accurate mass of the molecule, and consequently, its elemental composition. This technique provides a highly precise mass measurement, which can be used to confirm the molecular formula of C5H5BrN2O2. Fragmentation patterns observed in the mass spectrum would offer further structural insights.

X-ray Crystallography for Absolute Configuration and Solid-State Structure Analysis

There is no publicly available X-ray crystallographic data for this compound.

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. nih.gov This technique would provide precise bond lengths, bond angles, and torsion angles of the molecule. Furthermore, it would reveal the packing of the molecules in the crystal lattice and any intermolecular interactions, such as hydrogen bonding. For chiral molecules, X-ray crystallography can be used to determine the absolute configuration of the stereocenters.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Specific infrared (IR) and Raman spectroscopic data for this compound are not readily found in the cited literature.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, characteristic absorption bands would be expected for the C=O (carbonyl) stretching of the pyrazinone ring, C-O stretching of the methoxy group, C-N stretching, and C-H vibrations. The presence and position of these bands would provide evidence for the key functional groups in the molecule.

Raman spectroscopy , a complementary technique to IR, would also provide information about the vibrational modes of the molecule. It is particularly useful for identifying non-polar bonds and can offer insights into the symmetry of the molecule.

Chiroptical Properties of Enantiomerically Pure Derivatives (if applicable)

Information regarding the chiroptical properties of enantiomerically pure derivatives of this compound is not available. The parent molecule itself is not chiral. However, if a chiral center were introduced into the molecule, techniques such as circular dichroism (CD) and optical rotatory dispersion (ORD) would be essential for characterizing the enantiomers. These techniques measure the differential absorption and rotation of plane-polarized light by chiral molecules and are critical for determining enantiomeric purity and assigning absolute configuration.

Computational and Theoretical Chemistry Studies of 5 Bromo 3 Methoxypyrazin 2 1h One

Quantum Mechanical (QM) Calculations

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, such as Density Functional Theory (DFT) and ab initio calculations, are used to model the electronic structure and predict various chemical properties.

Electronic Structure Analysis (Frontier Molecular Orbitals, Charge Distribution)

An analysis of the electronic structure would provide insight into the molecule's reactivity and stability. This involves examining the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between the HOMO and LUMO is a critical parameter for determining molecular reactivity. A map of the electrostatic potential surface would also be generated to visualize the charge distribution and identify electrophilic and nucleophilic sites. However, no studies providing HOMO-LUMO energies or charge distribution maps for 5-Bromo-3-methoxypyrazin-2(1H)-one are available.

Reactivity Indices and Prediction of Reaction Pathways

From the electronic structure data, various reactivity descriptors such as chemical potential, hardness, softness, and electrophilicity index would be calculated. These indices help in predicting how the molecule will interact with other reagents and the likely pathways for chemical reactions. For instance, these calculations could predict the most probable sites for nucleophilic or electrophilic attack. Currently, there is no published research detailing these reactivity indices for this compound.

Conformational Analysis and Tautomeric Equilibria

Computational methods are employed to explore the potential energy surface of a molecule to identify its most stable conformations. For this compound, this would involve analyzing the rotation of the methoxy (B1213986) group and the potential for ring puckering. Furthermore, the molecule can exist in different tautomeric forms, such as the -one and -ol forms. Quantum chemical calculations would determine the relative energies of these tautomers to predict their equilibrium populations. rsc.org While studies exist for other brominated heterocyclic systems, specific data for the conformational and tautomeric preferences of this compound is not available. researchgate.net

Molecular Dynamics (MD) Simulations for Dynamic Behavior

Molecular dynamics simulations would be used to study the dynamic behavior of this compound, particularly if it were part of a larger, more complex derivative, such as a polymer or a macrocycle. These simulations model the atomic movements over time, providing insights into the molecule's flexibility, conformational changes, and interactions with its environment (e.g., a solvent). No MD simulation studies have been reported for this compound or its derivatives.

Docking Studies and Ligand-Target Interactions

If this compound were being investigated as a scaffold for drug design, molecular docking studies would be performed. This computational technique predicts the preferred orientation of the molecule when bound to a specific protein target. The results would provide information on binding affinity and the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) responsible for stabilizing the ligand-target complex. Such studies are crucial for structure-based drug design. However, no docking studies involving this specific pyrazinone scaffold have been published.

Prediction of Spectroscopic Parameters

Quantum mechanical calculations can predict spectroscopic parameters, which can then be compared with experimental data to confirm the molecule's structure. For example, theoretical calculations can provide vibrational frequencies (for IR and Raman spectroscopy) and chemical shifts (for NMR spectroscopy). This correlative approach is a powerful tool in structural elucidation. There is currently no literature available that reports predicted spectroscopic parameters for this compound.

Insufficient Research Data for this compound

Extensive research into computational and theoretical chemistry studies focusing on this compound has revealed a significant gap in the available scientific literature. Specifically, there is no published research detailing the development of structure-reactivity relationships (SAR) based on theoretical models for this particular compound.

While studies on related heterocyclic compounds, such as pyrazoline and quinazoline (B50416) derivatives, are available and explore quantitative structure-activity relationship (QSAR) models for various biological targets, these findings are not directly applicable to this compound. nih.govresearchgate.netmdpi.comresearchgate.net The principles of SAR are highly specific to the molecular scaffold under investigation. Extrapolating data from different, albeit structurally related, molecules would be scientifically unsound.

The development of robust SAR models relies on a combination of quantum chemical calculations, such as Density Functional Theory (DFT), and statistical methods to correlate molecular descriptors with biological activity. nih.govmdpi.com These descriptors can include electronic properties, steric factors, and lipophilicity, among others. Without experimental data or dedicated computational studies on this compound, it is not possible to construct or present any meaningful SAR data tables or detailed research findings as requested.

Further research, including the synthesis, biological evaluation, and subsequent computational modeling of this compound and its analogues, would be necessary to establish any scientifically valid structure-reactivity relationships.

Applications in Advanced Organic Synthesis and Scaffold Development

5-Bromo-3-methoxypyrazin-2(1H)-one as a Versatile Building Block

The inherent reactivity of this compound, stemming from its electronically distinct substituents, renders it a versatile precursor in a multitude of organic transformations. The bromine atom at the 5-position is amenable to various cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig aminations, allowing for the introduction of a wide array of aryl, heteroaryl, and alkyl substituents. The methoxy (B1213986) group at the 3-position can act as a directing group or be subjected to nucleophilic substitution, further enhancing the molecular diversity achievable from this starting material. The pyrazinone ring itself can undergo various modifications, including N-alkylation and reactions at the carbonyl group.

Synthesis of Polyfunctionalized Heterocycles

The strategic functionalization of this compound paves the way for the synthesis of highly substituted and polyfunctionalized heterocyclic compounds. The sequential or orthogonal manipulation of its reactive sites allows for the controlled introduction of diverse chemical moieties. For instance, the bromine atom can be initially displaced via a palladium-catalyzed cross-coupling reaction, followed by modification of the methoxy group or the pyrazinone nitrogen. This step-wise approach enables the construction of complex molecules with precise control over their three-dimensional structure and electronic properties.

Construction of Fused and Bridged Ring Systems (e.g., Pyrrolopyrazinones, Pyrazolo[1,5-a]pyrazines)

A significant application of this compound lies in its use as a foundational element for the construction of more complex, multi-cyclic systems. The pyrazinone core provides a robust platform for annulation reactions, leading to the formation of fused and bridged heterocyclic scaffolds of significant medicinal and biological interest.

Pyrrolopyrazinones: The synthesis of pyrrolopyrazinones, a class of compounds with notable biological activities, can be envisioned starting from this compound. A plausible synthetic strategy would involve a Sonogashira coupling at the 5-position with a suitably protected acetylene, followed by an intramolecular cyclization. The subsequent manipulation of the methoxy group and the pyrazinone ring could then be used to generate a library of diverse pyrrolopyrazinone derivatives.

Pyrazolo[1,5-a]pyrazines: The construction of the pyrazolo[1,5-a]pyrazine ring system, another privileged scaffold in medicinal chemistry, can also be approached using this compound. A potential synthetic route could involve the reaction of the pyrazinone with a hydrazine derivative, leading to the formation of a pyrazole (B372694) ring fused to the pyrazine (B50134) core. The bromine and methoxy substituents would offer further opportunities for diversification of the resulting scaffold.

Scaffold for Chemical Probe Development and Ligand Design

The structural features of this compound make it an attractive scaffold for the development of chemical probes and the design of ligands for various biological targets. Chemical probes are essential tools for elucidating the function of proteins and other biomolecules in their native environment. The pyrazinone core can serve as a rigid framework for the presentation of pharmacophoric elements, while the bromine atom provides a convenient attachment point for linker groups, enabling the conjugation of fluorescent dyes, biotin tags, or other reporter molecules.

Furthermore, the ability to systematically modify the substituents on the pyrazinone ring allows for the fine-tuning of the binding affinity and selectivity of potential ligands. Structure-activity relationship (SAR) studies can be readily performed by synthesizing a library of analogues with variations at the 3-, 5-, and N1-positions, guiding the optimization of lead compounds for improved potency and target engagement.

Exploration in Agrochemical Research as an Intermediate

The pyrazine ring is a common motif in a variety of agrochemicals, including herbicides, fungicides, and insecticides. The functional group handles present in this compound make it a valuable intermediate for the synthesis of novel crop protection agents. The bromine atom can be utilized to introduce moieties known to confer specific biological activities, while the methoxy group and the pyrazinone ring can be modified to optimize the physicochemical properties of the final compound, such as solubility, stability, and uptake by the target organism. Research in this area focuses on the synthesis of pyrazinone derivatives and the evaluation of their efficacy against various agricultural pests and diseases.

Role in Natural Product Synthesis and Analogues

While direct incorporation of this compound into the total synthesis of a known natural product is not extensively documented, its potential as a building block for the synthesis of natural product analogues is significant. Many natural products contain complex heterocyclic cores, and the pyrazinone scaffold can serve as a synthetic mimic or a bioisosteric replacement for other heterocyclic systems.

By utilizing the synthetic versatility of this compound, chemists can generate novel analogues of natural products with potentially improved pharmacological properties, such as enhanced potency, selectivity, or metabolic stability. This approach allows for the exploration of the chemical space around a natural product scaffold, leading to the discovery of new therapeutic agents.

Future Directions and Emerging Research Avenues

Green Chemistry Approaches for Synthesis of 5-Bromo-3-methoxypyrazin-2(1H)-one and its Derivatives

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds to minimize environmental impact and enhance safety. For this compound and its derivatives, future research is expected to focus on several key areas of green chemistry. nih.gov

One promising direction is the use of eco-friendly solvents and catalysts. Traditional organic syntheses often rely on volatile and hazardous solvents. The development of synthetic routes in greener media, such as water or bio-based solvents, would significantly improve the environmental profile of the production process. For instance, catalyst-free condensation reactions in environmentally benign solvents have been successfully employed for the synthesis of other nitrogen-containing heterocycles. nih.gov

Another key aspect is atom economy, which seeks to maximize the incorporation of all materials used in the process into the final product. The design of synthetic pathways that proceed via one-pot or multicomponent reactions can significantly improve atom economy by reducing the number of purification steps and minimizing waste. For example, one-pot, sequential four-component synthesis has been demonstrated for the creation of complex spiroindolinone-pyrazole scaffolds under catalyst-free conditions.

Furthermore, the use of alternative energy sources such as microwave irradiation and ultrasound can lead to shorter reaction times, higher yields, and reduced energy consumption compared to conventional heating methods. These techniques have been successfully applied to the synthesis of various pyrazole (B372694) and pyrazoline derivatives and could be adapted for the synthesis of this compound.

The table below illustrates some green chemistry approaches that could be applied to the synthesis of pyrazinone derivatives.

| Green Chemistry Approach | Potential Application in Pyrazinone Synthesis | Anticipated Benefits |

| Use of Greener Solvents | Replacing traditional volatile organic compounds (VOCs) with water, ethanol, or ionic liquids. | Reduced environmental pollution and improved worker safety. |

| Catalyst-Free Reactions | Designing reaction sequences that proceed efficiently without the need for metal or acid/base catalysts. | Simplified purification, reduced cost, and avoidance of toxic catalyst residues. |

| Microwave-Assisted Synthesis | Employing microwave irradiation to accelerate reaction rates. | Faster reactions, higher yields, and lower energy consumption. |

| Multicomponent Reactions | Combining three or more reactants in a single step to form the pyrazinone core. | Increased atom economy, reduced waste, and simplified procedures. |

Flow Chemistry and Continuous Processing in Pyrazinone Synthesis

Flow chemistry, or continuous processing, offers significant advantages over traditional batch synthesis, including enhanced safety, improved heat and mass transfer, and greater scalability. teknoscienze.com The application of flow chemistry to the synthesis of this compound and its derivatives is a promising area for future research.

The halogenation of organic compounds, a key step in the synthesis of the target molecule, can be particularly hazardous in batch processes due to the high reactivity and toxicity of halogenating agents. researchgate.netrsc.org Flow reactors allow for precise control over reaction parameters, minimizing the risk of runaway reactions and enabling the safe use of hazardous reagents. scispace.com

Furthermore, continuous flow setups can facilitate multi-step syntheses by "telescoping" reactions, where the output of one reactor is directly fed into the next without the need for intermediate purification. This approach can significantly reduce production time and cost. The synthesis of various heterocyclic compounds, including pyrazoles and pyrazolines, has been successfully demonstrated in continuous flow systems. rsc.orgmdpi.com

The table below highlights the potential benefits of employing flow chemistry in the synthesis of halogenated pyrazinones.

| Feature of Flow Chemistry | Advantage for Halogenated Pyrazinone Synthesis |

| Enhanced Safety | Safe handling of hazardous reagents like bromine and other halogenating agents. researchgate.netrsc.org |

| Precise Process Control | Accurate control of temperature, pressure, and stoichiometry, leading to higher selectivity and yields. |

| Rapid Reaction Optimization | Ability to quickly screen a wide range of reaction conditions to find the optimal parameters. |

| Scalability | Seamless transition from laboratory-scale synthesis to large-scale production. teknoscienze.com |

| Integration of In-line Analysis | Real-time monitoring of the reaction progress for better quality control. |

Asymmetric Synthesis and Chiral Derivatization

The introduction of chirality into molecules is of paramount importance in medicinal chemistry, as different enantiomers of a drug can exhibit vastly different biological activities. nih.gov While this compound itself is achiral, the development of methods for its asymmetric derivatization to produce chiral molecules is a key area for future research.

One approach is the use of chiral catalysts, such as metal complexes with chiral ligands or organocatalysts, to control the stereochemical outcome of reactions. nih.gov For instance, a chiral auxiliary could be employed to direct the diastereoselective functionalization of the pyrazinone ring. The development of asymmetric synthesis is a continuous area of research, with new chiral catalysts and methodologies constantly being reported. nih.gov

Another strategy involves the use of enzymes as catalysts. Biocatalysis offers the advantages of high enantioselectivity and mild reaction conditions. nih.govrsc.org Enzymes such as hydrolases, transaminases, and oxidoreductases could potentially be engineered or screened for their ability to catalyze stereoselective transformations on the this compound scaffold.

The table below outlines potential strategies for the asymmetric synthesis of chiral derivatives of this compound.

| Asymmetric Strategy | Description | Potential Application |

| Chiral Catalysis | Use of a small amount of a chiral catalyst to induce stereoselectivity in a reaction. nih.gov | Asymmetric alkylation or arylation at the N-1 or C-6 position of the pyrazinone ring. |

| Chiral Auxiliaries | Covalent attachment of a chiral molecule to the substrate to direct the stereochemical course of a reaction. | Diastereoselective functionalization of the pyrazinone core, followed by removal of the auxiliary. |

| Biocatalysis | Employment of enzymes to catalyze enantioselective transformations. nih.govrsc.org | Enantioselective reduction of a ketone or imine derivative of the pyrazinone. |

| Kinetic Resolution | Selective reaction of one enantiomer of a racemic mixture, leaving the other enantiomer unreacted. | Separation of a racemic mixture of a chiral pyrazinone derivative. |

Development of Novel Catalytic Methods for Functionalization

The development of novel catalytic methods for the selective functionalization of heterocyclic compounds is a major focus of modern organic chemistry. For this compound, the discovery of new catalytic transformations would enable the synthesis of a diverse range of derivatives with potentially new biological activities.

A particularly promising area is C-H functionalization, which allows for the direct conversion of carbon-hydrogen bonds into new carbon-carbon or carbon-heteroatom bonds. rsc.orgthieme-connect.de This approach is highly atom-economical and can significantly shorten synthetic sequences. Transition-metal-catalyzed C-H functionalization has been successfully applied to a variety of nitrogen-containing heterocycles, including pyrazoles and pyrimidines. rsc.orgresearchgate.net Research into the direct C-H functionalization of the pyrazinone ring of this compound could lead to the efficient introduction of new substituents at various positions.

Another area of interest is the development of new cross-coupling reactions. While the bromine atom at the C-5 position is a handle for traditional cross-coupling reactions, novel catalytic systems could enable couplings that are currently challenging. For example, the development of catalysts for the coupling of alkylamines possessing β-hydrogens has been a recent advance in the functionalization of pyrazoles. mdpi.com

The table below summarizes some emerging catalytic methods that could be applied to the functionalization of this compound.

| Catalytic Method | Potential Application |

| C-H Arylation | Direct introduction of aryl groups onto the pyrazinone ring without the need for pre-functionalization. rsc.org |

| C-H Amination | Direct formation of carbon-nitrogen bonds, providing access to amino-substituted pyrazinones. |

| C-H Sulfenylation | Introduction of sulfur-containing functional groups. |

| Photoredox Catalysis | Using light to drive catalytic cycles for novel transformations. nih.gov |

| Electrocatalysis | Employing electricity to promote chemical reactions under mild conditions. |

Integration with Artificial Intelligence and Machine Learning in Reaction Prediction and Design

The integration of artificial intelligence (AI) and machine learning (ML) is poised to revolutionize chemical synthesis by enabling rapid prediction of reaction outcomes, optimization of reaction conditions, and even the design of novel synthetic routes. researchgate.net For a target molecule like this compound, these computational tools can significantly accelerate the discovery and development of new derivatives and more efficient synthetic pathways.

Machine learning models can be trained on large datasets of chemical reactions to predict the products of a given set of reactants and reagents. This can help chemists to quickly identify promising reactions and avoid those that are unlikely to succeed. Furthermore, AI algorithms can be used to optimize reaction conditions, such as temperature, solvent, and catalyst, to maximize the yield of the desired product.

In the context of designing new derivatives, AI can be used to generate novel molecular structures with desired properties and then predict their synthesizability. This can help to focus experimental efforts on the most promising candidates. While the application of AI and ML to the synthesis of this compound is still in its early stages, the rapid advances in this field suggest that it will play an increasingly important role in the future.

The table below outlines the potential applications of AI and machine learning in the synthesis of this compound.

| AI/ML Application | Description | Potential Benefit |

| Reaction Outcome Prediction | Predicting the major product and yield of a chemical reaction. | Saves time and resources by avoiding unpromising experiments. |

| Retrosynthesis Planning | Proposing a step-by-step synthetic route to a target molecule. | Accelerates the design of new synthetic pathways. |

| Reaction Condition Optimization | Identifying the optimal set of reaction parameters to maximize yield and selectivity. | Improves the efficiency and cost-effectiveness of synthesis. |

| De Novo Molecular Design | Generating new molecular structures with desired properties. | Facilitates the discovery of novel pyrazinone derivatives with enhanced activity. |

Q & A

Basic Questions

Q. What are the common synthetic routes for preparing 5-Bromo-3-methoxypyrazin-2(1H)-one, and what critical reaction conditions must be optimized?

- Methodological Answer : The synthesis typically involves halogenation and methoxylation of pyrazinone precursors. For example, bromination of 3-methoxypyrazin-2(1H)-one using reagents like NBS (N-bromosuccinimide) under controlled temperatures (0–25°C) can introduce the bromine substituent. Solvent choice (e.g., DMF or THF) and reaction time are critical to avoid over-bromination. Purification via column chromatography (silica gel, ethyl acetate/hexane) ensures product isolation. Similar pathways for brominated pyrazine derivatives are described in and , where methylamine or hydrazine groups are introduced .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers prioritize?

- Methodological Answer :

- 1H-NMR : Look for the pyrazinone ring proton signals (δ 6.5–7.5 ppm) and methoxy group singlet (δ ~3.8 ppm). Coupling patterns confirm substitution positions .

- Mass Spectrometry (MS) : The molecular ion peak (m/z ~203 for C₅H₅BrN₂O₂) and fragmentation patterns validate the structure.

- IR Spectroscopy : Stretching vibrations for C=O (~1680 cm⁻¹) and C-O (methoxy, ~1250 cm⁻¹) confirm functional groups.

Q. What are the primary applications of this compound as an intermediate in organic synthesis?

- Methodological Answer : This compound serves as a precursor for pharmaceuticals and agrochemicals. Its bromine atom enables cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce aryl/heteroaryl groups, while the methoxy group can be demethylated for further functionalization. and highlight its role in synthesizing bioactive pyrazine derivatives .

Advanced Research Questions

Q. How do the bromine and methoxy substituents influence the reactivity of this compound in palladium-catalyzed cross-coupling reactions?

- Methodological Answer : The bromine atom acts as a leaving group, making the compound amenable to Suzuki or Buchwald-Hartwig couplings. However, the methoxy group’s electron-donating nature can reduce electrophilicity at the adjacent carbon, requiring optimized catalysts (e.g., Pd(PPh₃)₄) and bases (K₂CO₃). and demonstrate similar reactivity in brominated aryl boronic acids and pyridine derivatives .

Q. What strategies address regioselectivity challenges during functionalization of this compound?

- Methodological Answer : Regioselectivity is controlled by steric and electronic factors. For example, nucleophilic aromatic substitution favors the para position to the methoxy group due to directing effects. Computational modeling (DFT calculations) predicts reactive sites, while experimental parameters like temperature and solvent polarity fine-tune outcomes. ’s analysis of substituted pyridines provides analogous insights .

Q. How can researchers resolve discrepancies in synthetic yields or spectral data for derivatives of this compound?

- Methodological Answer : Contradictory data may arise from impurities or varying reaction conditions. Systematic approaches include:

- Purity Validation : HPLC or GC-MS to confirm >95% purity.

- Reaction Optimization : DoE (Design of Experiments) to assess temperature, catalyst loading, and solvent effects.

- Spectral Comparison : Cross-referencing with databases (e.g., PubChem) and published analogs ( ) ensures consistency .

Q. What role do computational methods play in predicting the stability and reactivity of this compound under acidic or basic conditions?

- Methodological Answer : Molecular dynamics simulations and quantum mechanical calculations (e.g., Gaussian) model hydrolysis pathways. The methoxy group’s susceptibility to acid-catalyzed demethylation can be predicted via transition state analysis. ’s structural similarity searches support such predictive workflows .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.